3-Bromopropanamide CAS number 6320-96-3 properties
3-Bromopropanamide CAS number 6320-96-3 properties
An In-Depth Technical Guide to 3-Bromopropanamide (CAS: 6320-96-3)
Introduction
3-Bromopropanamide (CAS No. 6320-96-3) is a halogenated amide that serves as a pivotal building block in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a reactive bromine atom and a propanamide functional group, allows for a wide array of chemical transformations. This dual functionality makes it an essential reagent for introducing a three-carbon amide chain into various molecular scaffolds.[2] For researchers and drug development professionals, 3-Bromopropanamide is a versatile intermediate used in the synthesis of diverse chemical libraries and as a precursor in the development of potential therapeutic agents, including novel antibacterial drugs and candidates for treating Alzheimer's disease.[2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols.
Physicochemical and Structural Properties
3-Bromopropanamide is a white to off-white solid at room temperature.[1][3] Its core structure consists of a three-carbon chain with a bromine atom at the C3 position and a primary amide group at the C1 position. The molecular formula is C₃H₆BrNO.[3][4]
Key Physicochemical Data
The fundamental properties of 3-Bromopropanamide are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 6320-96-3 | [3][4][5] |
| Molecular Formula | C₃H₆BrNO | [3][4] |
| Molecular Weight | 151.99 g/mol | [4][6] |
| IUPAC Name | 3-bromopropanamide | [6] |
| Synonyms | 3-Bromopropionamide | [1][3][4] |
| Appearance | White to almost white crystalline powder/solid | [1][3][7] |
| Melting Point | 107-112 °C[5], 113 °C[3][8] | [3][5][8] |
| Boiling Point | 303.1 ± 25.0 °C at 760 mmHg (Predicted) | [3][5] |
| Purity | Typically ≥97% or ≥98% | [1][4][5][7] |
| Storage | Store at 2-8°C[3] or 4°C[4][5], sealed in a dry place | [3][4][5] |
| InChI Key | DBIVLAVBOICUQX-UHFFFAOYSA-N | [1][3][5] |
| SMILES | O=C(N)CCBr | [3][4] |
Synthesis and Reaction Chemistry
Primary Synthetic Pathway: Amidation of 3-Bromopropionyl Chloride
The most common and well-established laboratory and industrial synthesis of 3-Bromopropanamide involves the acylation of ammonia.[2] This reaction utilizes a highly reactive derivative of 3-bromopropionic acid, typically 3-bromopropionyl chloride, which readily reacts with ammonia to form the stable amide bond.[2]
The causality behind this choice is the high electrophilicity of the acyl chloride's carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia. The reaction is typically exothermic and requires careful temperature control to minimize the formation of byproducts.[2] Excess ammonia is often used to neutralize the hydrochloric acid (HCl) byproduct, forming ammonium chloride.[2]
Caption: Synthesis of 3-Bromopropanamide via acylation of ammonia.
Experimental Protocol: Synthesis from 3-Bromopropionyl Chloride
This protocol is a generalized procedure based on established amidation reactions.[2]
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Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath to maintain a low temperature.
-
Reagent Preparation: Charge the flask with a solution of concentrated aqueous ammonia and an appropriate solvent (e.g., diethyl ether or dichloromethane).
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Reaction: Slowly add a solution of 3-bromopropionyl chloride in the same solvent to the stirred ammonia solution via the dropping funnel. Critically maintain the internal temperature below 10°C throughout the addition to control the exothermic reaction.
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Workup: After the addition is complete, allow the mixture to stir for an additional 1-2 hours, gradually warming to room temperature.
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Purification: The resulting white solid precipitate, a mixture of 3-Bromopropanamide and ammonium chloride, is collected by filtration.[2] The product is then purified from the salt byproduct by washing with cold water, in which ammonium chloride is soluble while the product is less so. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]
Alternative Synthesis: Hydrobromination of Acrylamide
An alternative industrial process involves the reaction of acrylamide with hydrogen bromide (HBr), often in the presence of an alkylene oxide in a solvent like glacial acetic acid.[9] This method avoids the use of a separate acyl chloride precursor. The reaction proceeds by the addition of HBr across the double bond of acrylamide.[9]
Applications in Drug Discovery and Organic Synthesis
The primary utility of 3-Bromopropanamide stems from its role as an electrophilic three-carbon building block.[2] The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of the propanamide moiety to a wide range of nucleophiles, such as amines, thiols, and carbanions.[2]
Workflow for Derivative Synthesis and Screening
This compound is frequently used to generate libraries of N-substituted derivatives for biological screening.[2] The workflow involves alkylating a target molecule (often a primary or secondary amine) with 3-Bromopropanamide or its N-substituted precursors.
Caption: General workflow for synthesizing and screening derivatives.
Key Research Applications
-
Antibacterial Agents: N-substituted-3-bromopropanamides are key intermediates in the synthesis of novel antibacterial compounds. For example, they are used to create 3-[4-(2-Furoyl)-1-piperazinyl]-N-(substituted)propanamides, which have demonstrated promising activity against various bacterial strains.[2]
-
Alzheimer's Disease Research: The compound and its derivatives are employed as electrophilic intermediates to alkylate complex heterocyclic structures, producing potential drug candidates for the treatment of Alzheimer's disease.[2]
Safety, Handling, and Toxicology
3-Bromopropanamide is classified as a hazardous substance and requires careful handling to minimize exposure.[4][6]
GHS Hazard Classification
| Hazard Statement | Code(s) | Pictogram |
| Harmful if swallowed | H302 | GHS07 (Exclamation Mark)[4] |
| Causes skin irritation | H315 | GHS07 (Exclamation Mark)[4][6] |
| Causes serious eye irritation | H319 | GHS07 (Exclamation Mark)[4][6] |
| May cause respiratory irritation | H335 | GHS07 (Exclamation Mark)[4][6] |
Data sourced from multiple supplier safety data sheets.[4][6]
Safe Handling Protocol
Adherence to the following protocol is essential for minimizing risk.
-
Engineering Controls: Always handle 3-Bromopropanamide inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Ensure that an eyewash station and safety shower are readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[10][11]
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.[10][11] Avoid skin contact.
-
Respiratory Protection: If handling large quantities or if dust is generated outside a fume hood, use a NIOSH-approved respirator.[7]
-
-
Handling: Avoid creating dust.[11] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][10] Recommended storage temperatures range from 2-8°C.[3]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7][11]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[11]
-
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[11] Do not allow the chemical to enter the environment.[10]
Conclusion
3-Bromopropanamide is a highly valuable and versatile building block in modern chemical research.[2] Its defined physicochemical properties and predictable reactivity make it an indispensable tool for medicinal chemists and drug discovery professionals. The ability to readily introduce a functionalized three-carbon chain via nucleophilic substitution underpins its use in constructing diverse molecular architectures, from novel antibacterial agents to potential therapeutics for neurodegenerative diseases. A thorough understanding of its properties, synthetic routes, and, most importantly, its handling requirements is critical for its safe and effective application in the laboratory.
References
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Chemical Properties of Propanamide, 3-bromo- (CAS 6320-96-3). Cheméo. [Link]
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3-Bromopropionamide | C3H6BrNO | CID 233589. PubChem - NIH. [Link]
- Process for the preparation of 3-bromopropionic acid amide.
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